molecular formula C10H11BrO3 B1370727 Methyl 2-(5-bromo-2-methoxyphenyl)acetate CAS No. 294860-58-5

Methyl 2-(5-bromo-2-methoxyphenyl)acetate

Cat. No.: B1370727
CAS No.: 294860-58-5
M. Wt: 259.1 g/mol
InChI Key: CDWQAOTZAMADBL-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-2-methoxyphenyl)acetate is an organic compound with the molecular formula C10H11BrO3 It is a derivative of phenyl acetate, where the phenyl ring is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position

Scientific Research Applications

Methyl 2-(5-bromo-2-methoxyphenyl)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-bromo-2-methoxyphenyl)acetate typically involves the esterification of 5-bromo-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles in substitution reactions. For example, it can undergo nucleophilic aromatic substitution with amines to form corresponding anilines.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium amide in liquid ammonia.

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products Formed:

    Substitution: 2-(5-amino-2-methoxyphenyl)acetate.

    Oxidation: 2-(5-bromo-2-hydroxyphenyl)acetate.

    Reduction: 2-(5-bromo-2-methoxyphenyl)ethanol.

Comparison with Similar Compounds

  • Methyl 2-bromo-2-(2-methoxyphenyl)acetate
  • Methyl 2-bromo-2-(3-methoxyphenyl)acetate
  • Methyl 2-bromo-5-methoxybenzoate

Comparison: Methyl 2-(5-bromo-2-methoxyphenyl)acetate is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring. This positioning can significantly affect its reactivity and interactions with other molecules compared to its isomers and analogs. For instance, the 5-bromo substitution may confer different electronic properties and steric hindrance compared to the 2- or 3-bromo analogs, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

methyl 2-(5-bromo-2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-9-4-3-8(11)5-7(9)6-10(12)14-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWQAOTZAMADBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621370
Record name Methyl (5-bromo-2-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294860-58-5
Record name Methyl (5-bromo-2-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 5-bromo-2-methoxyphenylacetic acid (0.900 g, 3.7 mmol) in MeOH (20 mL) was added hydrogen chloride (4N in 1,4-dioxane; 4 mL), and the reaction was stirred at 80° C. for 6 hours. The mixture was then concentrated to dryness to give the title compound.
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0.9 g
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4 mL
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20 mL
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Synthesis routes and methods II

Procedure details

Trimethylsilyldiazomethane (2 M solution in diethyl ether, 0.306 mL, 0.612 mmol) was added to a solution of (5-bromo-2-methoxy-phenyl)-acetic acid (100 mg, 0408 mmol) in methanol (1 mL) and toluene (4 mL), and the mixture was stirred at room temperature for 30 minutes. Acetic acid was added to the reaction mixture to terminate the reaction, and then the mixture was concentrated under reduced pressure to give the target compound as a colorless oil (103.7 mg, 98%).
Quantity
0.306 mL
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reactant
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100 mg
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reactant
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1 mL
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solvent
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4 mL
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solvent
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0 (± 1) mol
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reactant
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Yield
98%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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